molecular formula C5H11NO2 B3193378 4-Amino-3-methylbutanoic acid CAS No. 71135-23-4

4-Amino-3-methylbutanoic acid

Cat. No.: B3193378
CAS No.: 71135-23-4
M. Wt: 117.15 g/mol
InChI Key: CZGLBWZXGIAIBU-UHFFFAOYSA-N
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Description

4-Amino-3-methylbutanoic acid, also known as 3-methyl-GABA, is a derivative of gamma-aminobutyric acid (GABA). It is a non-proteinogenic amino acid with the chemical formula C₅H₁₁NO₂. This compound is known for its anticonvulsant properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the reduction of the carboxylic group of N-Boc-masked amino acid using sodium borohydride (NaBH₄) at 0°C to room temperature for 12 hours . Another method includes the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion followed by hydrolysis to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbutanoic acid involves its interaction with GABA receptors in the brain. It acts as an agonist, enhancing the inhibitory effects of GABA and reducing neuronal excitability. This action is primarily responsible for its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methylbutanoic acid is unique due to its specific structure, which allows it to interact with GABA receptors more effectively than some other similar compounds. This makes it particularly useful in research focused on neurological functions and disorders.

Properties

IUPAC Name

4-amino-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGLBWZXGIAIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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